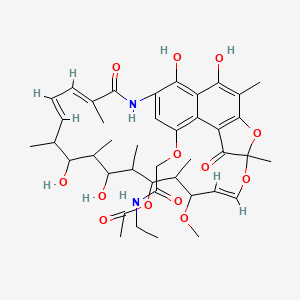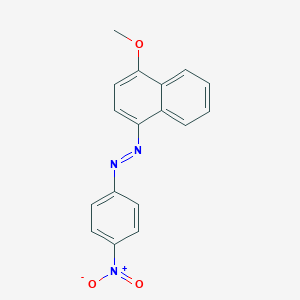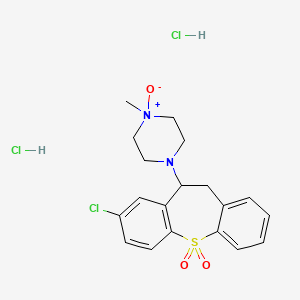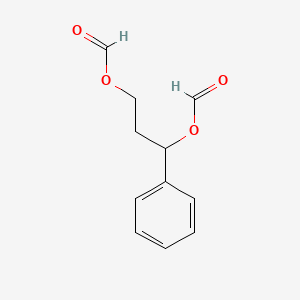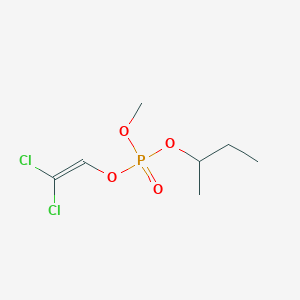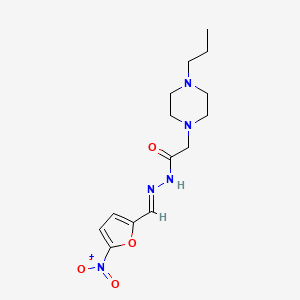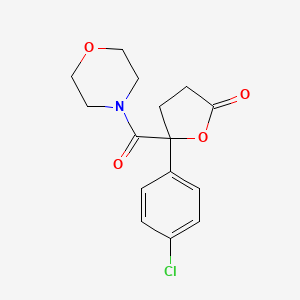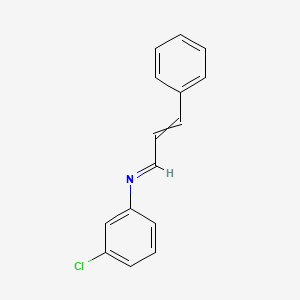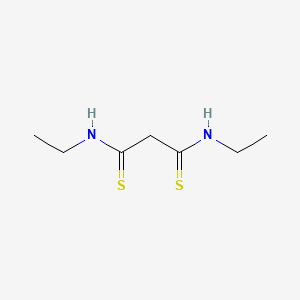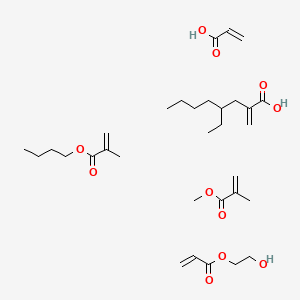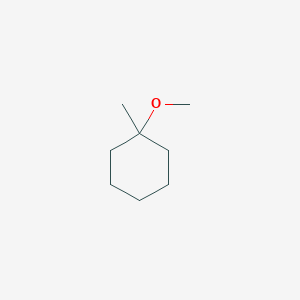
3-(3,4-Dimethoxyphenyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)propane-1,2-diamine is an organic compound characterized by the presence of a propane backbone substituted with a 3,4-dimethoxyphenyl group and two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)propane-1,2-diamine typically involves the amination of a precursor compound, such as 3-(3,4-dimethoxyphenyl)propanoic acid. This process can be achieved through several steps:
Reduction of 3-(3,4-dimethoxyphenyl)propanoic acid: The carboxylic acid group is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).
Reductive Amination: The resulting aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)propane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the propane backbone and additional amine group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Precursor in the synthesis of the diamine, with a carboxylic acid group instead of amine groups.
3,4-Dimethoxycinnamaldehyde: Contains an aldehyde group and a different carbon backbone.
Uniqueness
3-(3,4-Dimethoxyphenyl)propane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups and methoxy-substituted phenyl ring make it a versatile compound for various applications.
Properties
CAS No. |
31595-02-5 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O2/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9H,5,7,12-13H2,1-2H3 |
InChI Key |
QDTSSLVCXPJCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


